molecular formula C6H10N2O3 B12364635 Methyl 6-oxo-1,3-diazinane-4-carboxylate

Methyl 6-oxo-1,3-diazinane-4-carboxylate

Cat. No.: B12364635
M. Wt: 158.16 g/mol
InChI Key: JWCWVDNBIFERAK-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C6H10N2O3 It is a derivative of diazinane, characterized by the presence of a carboxylate group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-1,3-diazinane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-oxo-1,3-diazinane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-1,2-diazinane-4-carboxylate
  • Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate

Uniqueness

Methyl 6-oxo-1,3-diazinane-4-carboxylate is unique due to its specific structural features, such as the position of the ketone and carboxylate groups. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 6-oxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-5(9)8-3-7-4/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

JWCWVDNBIFERAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NCN1

Origin of Product

United States

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